![molecular formula C16H15BrO B14445231 1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one CAS No. 76145-96-5](/img/structure/B14445231.png)
1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a bromobutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one typically involves the bromination of 1-([1,1’-Biphenyl]-4-yl)-butan-1-one. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the biphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Comparación Con Compuestos Similares
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1-Bromo-2-butanone: A simpler brominated ketone without the biphenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is unique due to the combination of the biphenyl and bromobutanone moieties, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
76145-96-5 |
|---|---|
Fórmula molecular |
C16H15BrO |
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
2-bromo-1-(4-phenylphenyl)butan-1-one |
InChI |
InChI=1S/C16H15BrO/c1-2-15(17)16(18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
Clave InChI |
MVENYWZGXUPHKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


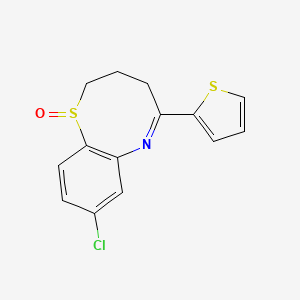
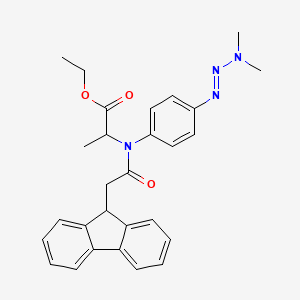


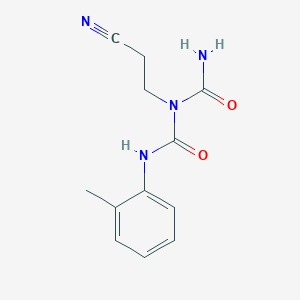
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
silane](/img/structure/B14445172.png)
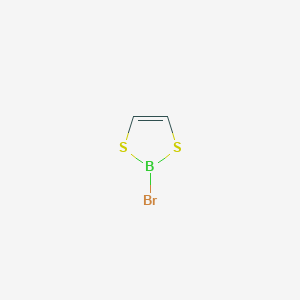
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
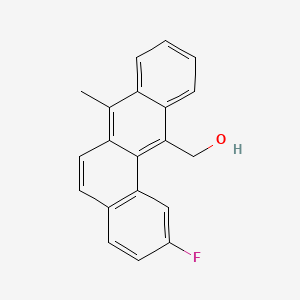
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
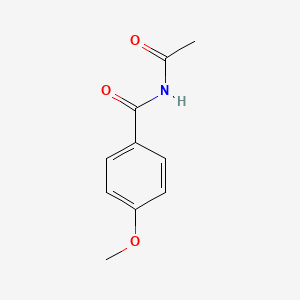

![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
